3,6-Dimethylheptane-1,5-diol
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Overview
Description
3,6-Dimethylheptane-1,5-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone with methyl groups at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylheptane-1,5-diol can be synthesized through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylheptane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3,6-Dimethylheptane-1,5-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethylheptane-1,5-diol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylheptane-1,5-diol
- 3,5-Dimethylheptane-1,5-diol
- 3,6-Dimethylhexane-1,5-diol
Uniqueness
3,6-Dimethylheptane-1,5-diol is unique due to its specific branching pattern and the positions of the hydroxyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H20O2 |
---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3,6-dimethylheptane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(11)6-8(3)4-5-10/h7-11H,4-6H2,1-3H3 |
InChI Key |
BSFHRMNSKZRARM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)CCO)O |
Origin of Product |
United States |
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